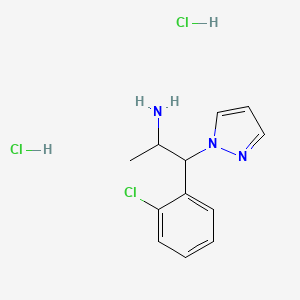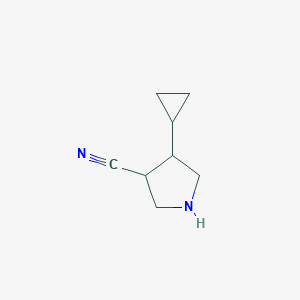
4-Cyclopropylpyrrolidine-3-carbonitrile
Descripción general
Descripción
“4-Cyclopropylpyrrolidine-3-carbonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-Cyclopropylpyrrolidine-3-carbonitrile”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-Cyclopropylpyrrolidine-3-carbonitrile” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Cyclopropylpyrrolidine-3-carbonitrile: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine scaffold is known for its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage in molecular design . This compound can be used to create derivatives with potential therapeutic applications, such as anticancer, antibacterial, and CNS-targeting agents.
Drug Discovery
In drug discovery, the pyrrolidine ring found in 4-Cyclopropylpyrrolidine-3-carbonitrile serves as a versatile scaffold. It allows for the generation of new compounds with varied biological profiles by altering stereoisomers and substituent orientation, which can affect the binding mode to enantioselective proteins . This adaptability makes it a valuable tool for developing new drug candidates with specific target selectivity.
Agricultural Chemistry
While specific applications of 4-Cyclopropylpyrrolidine-3-carbonitrile in agriculture are not directly mentioned, pyrrolidine derivatives are often explored for their potential use as herbicides or pesticides. The structural diversity offered by the pyrrolidine ring can lead to the development of compounds with novel modes of action against agricultural pests .
Material Science
The pyrrolidine ring, as part of 4-Cyclopropylpyrrolidine-3-carbonitrile, may contribute to the development of new materials with unique properties. In material science, such heterocyclic compounds can be used to create polymers or other complex materials with specific characteristics like increased durability or specialized conductivity .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Cyclopropylpyrrolidine-3-carbonitrile could be used as standards or reagents in various assays. The compound’s distinct chemical structure can aid in the development of analytical methods for detecting or quantifying biological molecules .
Biotechnology
The pyrrolidine core of 4-Cyclopropylpyrrolidine-3-carbonitrile might play a role in biotechnological applications, such as enzyme inhibition or activation, which can be crucial in processes like advanced plant biotechnology and photosynthesis optimization .
Environmental Impact Studies
Compounds like 4-Cyclopropylpyrrolidine-3-carbonitrile can be assessed for their environmental impact using tools like TRACI, which helps in evaluating the potential effects that chemical substances have on various environmental impact categories .
Pharmaceutical Research
In pharmaceutical research, the pyrrolidine ring is a key element in the synthesis of various drugs. The ability to modify the pyrrolidine structure allows for the optimization of drug properties, such as solubility, efficacy, and pharmacokinetics, which are essential for successful therapeutic outcomes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGTYRBLVHMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





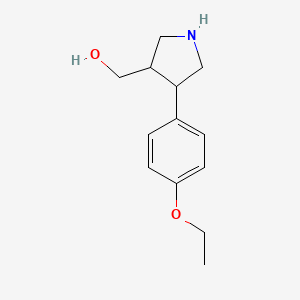
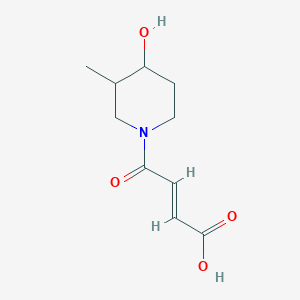
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)
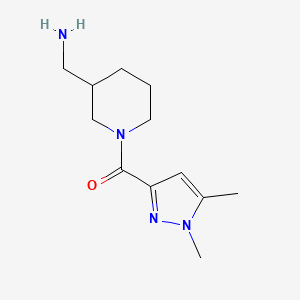


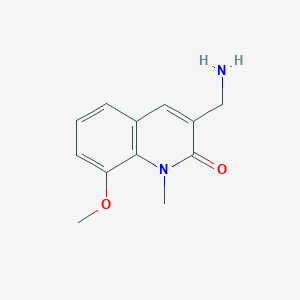
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

